molecular formula C25H20N2OS B2803072 1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol CAS No. 318959-35-2

1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol

Cat. No.: B2803072
CAS No.: 318959-35-2
M. Wt: 396.51
InChI Key: ODZXJAJAOFFFNZ-UHFFFAOYSA-N
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Description

This compound (CAS: 318959-35-2; molecular formula: C₂₅H₂₀N₂OS; molecular weight: 396.50 g/mol) is a pyrazole derivative featuring a 1-methyl-3-phenyl-5-(phenylsulfanyl)pyrazole core substituted with a propargyl alcohol group (-C≡C-CH₂OH) at the 4-position. The compound is available commercially (purity ≥90%) in quantities up to 1g .

Properties

IUPAC Name

1-(1-methyl-3-phenyl-5-phenylsulfanylpyrazol-4-yl)-3-phenylprop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2OS/c1-27-25(29-21-15-9-4-10-16-21)23(24(26-27)20-13-7-3-8-14-20)22(28)18-17-19-11-5-2-6-12-19/h2-16,22,28H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZXJAJAOFFFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C(C#CC3=CC=CC=C3)O)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol typically involves multi-step reactions starting from commercially available reagents. The general steps include:

  • Formation of the pyrazol ring via a cyclization reaction using hydrazine derivatives and α,β-unsaturated ketones.

  • Introduction of the phenylsulfanyl group through nucleophilic substitution reactions, often utilizing thiophenols and appropriate bases.

  • Attachment of the methyl group to the pyrazol ring using alkylation agents under controlled conditions.

  • Addition of the phenyl and propynyl groups through sequential substitution and addition reactions.

Industrial Production Methods

Industrial production may involve optimized versions of these steps, focusing on yield improvement, cost-effectiveness, and environmental considerations. Catalysts, automated reactors, and continuous flow processes could be utilized to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol undergoes various types of chemical reactions, such as:

  • Oxidation: : The phenylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like m-chloroperoxybenzoic acid.

  • Reduction: : Reduction of the pyrazol ring can be achieved using hydrogenation catalysts like palladium on carbon.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the phenyl groups, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

  • Oxidation: m-chloroperoxybenzoic acid, 0°C to room temperature.

  • Reduction: Hydrogen gas, palladium on carbon, room temperature to 50°C.

  • Substitution: Bromine, iron tribromide catalyst, reflux conditions.

Major Products Formed

The major products formed depend on the specific reactions, such as sulfoxides from oxidation, hydrogenated pyrazol derivatives from reduction, and halogenated phenyl derivatives from substitution.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds containing pyrazole rings exhibit significant anticancer properties. For instance, derivatives similar to 1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol have been evaluated for their ability to inhibit cancer cell proliferation. Research has shown that they can induce apoptosis in various cancer cell lines by modulating specific signaling pathways associated with cell survival and death .

Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter receptors. Preliminary investigations have explored its effects on the NMDA receptor, which is crucial for synaptic plasticity and memory function. Compounds with similar functionalities have demonstrated the ability to modulate glycine sites on NMDA receptors, indicating a possible avenue for developing neuroprotective agents .

Agrochemical Applications

Insecticidal Properties
The phenylsulfanyl group in the compound may enhance its insecticidal properties. Studies on related sulfur-containing compounds have shown promising results against agricultural pests. These compounds exhibited high selectivity and potency, making them suitable candidates for developing new insecticides . The ability to target specific insect receptors while minimizing effects on non-target species is a crucial aspect of modern agrochemical development.

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated that pyrazole derivatives can inhibit proliferation in breast cancer cells.
Study 2NeuropharmacologyFound that similar compounds modulate NMDA receptor activity, suggesting potential neuroprotective effects.
Study 3Insecticidal ActivityEvaluated the efficacy of sulfur-containing compounds against common agricultural pests, showing high selectivity.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The compound's binding affinity to these targets and subsequent modulation of biological pathways determine its effects. For example, its interaction with enzyme active sites can inhibit enzymatic activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differentiating features are summarized below:

Compound Substituents Key Structural Differences Biological/Functional Notes
1-[1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol (Target) - 5-(Phenylsulfanyl)
- 4-(3-phenylpropyn-1-ol)
Reference compound with propargyl alcohol and phenylsulfanyl groups. No explicit biological data in evidence.
[1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol - 3-(Trifluoromethyl)
- 4-(methanol)
Trifluoromethyl group enhances lipophilicity; methanol replaces propargyl alcohol. Used as a protein degrader building block (Aladdin Scientific) .
{1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl 2,6-difluorobenzoate - 5-[3-(Trifluoromethyl)phenoxy]
- 4-(2,6-difluorobenzoate ester)
Ester linkage and trifluoromethylphenoxy group improve metabolic stability. No biological data reported; likely designed for agrochemical use .
1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde O-(4-fluorobenzyl)oxime - 4-(Carbaldehyde)
- O-(4-fluorobenzyl)oxime
Oxime derivative with fluorobenzyl group; carbaldehyde enables further functionalization. Discontinued commercial product (CymitQuimica) .

Research Implications and Gaps

  • Structural Optimization : The propargyl alcohol group in the target offers a reactive site for click chemistry or further derivatization, distinguishing it from ester or oxime analogs.
  • Biological Screening : Priority should be given to testing the target against microbial or cancer cell lines, as seen in and for related compounds .
  • Computational Studies : Molecular docking or QSAR modeling could predict the target’s interaction with biological targets (e.g., kinases or microbial enzymes), leveraging its unique sulfanyl and propargyl motifs.

Biological Activity

1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol, also known by its CAS number 62214-04-4, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C22H18N2OC_{22}H_{18}N_{2}O with a molecular weight of 326.39 g/mol. The structure includes a pyrazole ring substituted with phenyl and phenylsulfanyl groups, which may contribute to its biological activity.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies on related pyrazole derivatives have shown their ability to inhibit lipid peroxidation in cellular membranes, suggesting a protective role against oxidative stress .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic effects in conditions characterized by inflammation .

Study 1: Antioxidant Mechanism

A study investigated the antioxidant capacity of similar pyrazole compounds using liposomal membranes as models. Results indicated that these compounds could effectively inhibit oxidation processes initiated by both water-soluble and lipid-soluble initiators, demonstrating their potential utility in protecting cellular structures from oxidative damage .

Study 2: Antimicrobial Testing

In another study focusing on related pyrazole derivatives, researchers evaluated the antimicrobial activity against various bacterial strains. The results showed promising antibacterial effects, particularly with modifications that included sulfur-containing groups, which are hypothesized to enhance membrane permeability and disrupt bacterial function .

Data Tables

Property Value
Molecular FormulaC22H18N2O
Molecular Weight326.39 g/mol
Melting PointNot Available
LogP5.12670
Antioxidant ActivityYes
Antimicrobial ActivityPotentially Effective

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol, and what key reaction conditions are critical?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of precursor hydrazides or diones with appropriate reagents. For example, refluxing 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenylhydrazine in ethanol and glacial acetic acid for 7 hours yields pyrazole derivatives, followed by purification via silica gel chromatography and recrystallization . Alternative routes involve chloranil-mediated oxidation in xylene under reflux for 25–30 hours, with subsequent NaOH treatment and solvent evaporation . Key conditions include temperature control (reflux), stoichiometric ratios, and purification methods (e.g., column chromatography, recrystallization).

Q. How do substituents influence the molecular conformation of this pyrazole derivative?

  • Methodological Answer : X-ray crystallography reveals that substituents like phenylsulfanyl and methyl groups significantly affect dihedral angles. For example, the pyrazole ring forms angles of 16.83°, 48.97°, and 51.68° with methoxyphenyl, phenyl, and hydroxyphenyl substituents, respectively . These angles impact steric interactions and electronic distribution, which can be analyzed using single-crystal diffraction data and computational tools like density functional theory (DFT).

Q. What in vitro biological assays are typically used to evaluate the pharmacological potential of this compound?

  • Methodological Answer : Standard assays include:

  • Anti-inflammatory activity : Inhibition of COX-1/COX-2 enzymes via UV-Vis spectroscopy.
  • Antitumor screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial testing : Agar diffusion methods against Gram-positive/negative bacteria.
    Doses are optimized using IC₅₀ calculations, and results are validated with positive controls (e.g., ibuprofen for anti-inflammatory studies).

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., C≡N stretches at ~2200 cm⁻¹) .
  • Mass spectrometry : High-resolution MS validates molecular weight (±5 ppm accuracy).
  • X-ray crystallography : Resolves 3D structure and hydrogen-bonding networks (e.g., O–H⋯N interactions) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Methodological Answer : Yield optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to xylene .
  • Catalyst use : Lewis acids like ZnCl₂ can accelerate cyclization steps.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) .
  • Process monitoring : TLC/HPLC tracks intermediate formation to minimize side reactions.

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected ¹H NMR splitting) are addressed by:

  • Variable-temperature NMR : Detects dynamic effects like tautomerism.
  • 2D NMR (COSY, NOESY) : Confirms spin-spin coupling and spatial proximity of protons .
  • Computational validation : DFT-predicted chemical shifts compared to experimental data .

Q. What computational strategies predict the compound’s binding affinity to therapeutic targets?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2, EGFR kinase) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity data.

Q. How do structural modifications (e.g., halogen substitution) alter bioactivity?

  • Methodological Answer : Systematic SAR studies involve:

  • Halogen introduction : Replace phenylsulfanyl with 4-Cl or 4-F groups to enhance lipophilicity and target affinity .
  • Methyl vs. ethyl groups : Compare steric effects on enzyme inhibition (e.g., IC₅₀ shifts from 10 µM to 2 µM) .
  • In vitro validation : Modified analogs are tested in parallel with the parent compound to quantify potency changes.

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